3-(4-methylbenzyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
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Overview
Description
3-[(4-METHYLPHENYL)METHYL]-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-METHYLPHENYL)METHYL]-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzoquinazoline core, followed by the introduction of the spiro cyclohexane ring. Key steps include:
Formation of the benzoquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the spiro cyclohexane ring: This step often involves a nucleophilic substitution reaction where a suitable cyclohexane derivative is introduced.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-METHYLPHENYL)METHYL]-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohols.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the methylphenyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antimicrobial or anticancer research.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(4-METHYLPHENYL)METHYL]-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-3-(4-methylphenyl)-5,6-dihydro-4(3H)-oxospiro(benzo[h]quinazoline-5,1’-cyclohexane)
- 4-Hydroxy-2-quinolones
Uniqueness
3-[(4-METHYLPHENYL)METHYL]-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is unique due to its spiro connection and the presence of both methylphenyl and propylsulfanyl groups
Properties
Molecular Formula |
C28H32N2OS |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methyl]-2-propylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C28H32N2OS/c1-3-17-32-27-29-25-23-10-6-5-9-22(23)18-28(15-7-4-8-16-28)24(25)26(31)30(27)19-21-13-11-20(2)12-14-21/h5-6,9-14H,3-4,7-8,15-19H2,1-2H3 |
InChI Key |
SFSCZXNECSTMBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)C)C4(CCCCC4)CC5=CC=CC=C52 |
Origin of Product |
United States |
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